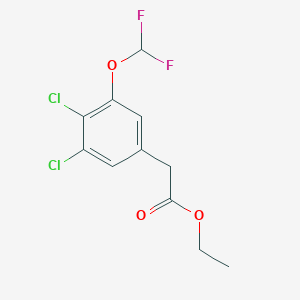
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate
説明
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a useful research compound. Its molecular formula is C11H10Cl2F2O3 and its molecular weight is 299.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylacetate core with two chlorine atoms and one difluoromethoxy group, which significantly influence its chemical reactivity and biological properties. The unique arrangement of these substituents enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Its mechanism of action may involve the inhibition of microbial metabolic pathways, although specific molecular targets remain under investigation.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Preliminary findings suggest that it may possess selective toxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to growth inhibition.
- Membrane Interaction : The difluoromethoxy group enhances membrane permeability, allowing the compound to exert its effects more effectively within cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |
|---|---|---|---|
| Ethyl 3,4-dichlorophenylacetate | Moderate | Low | Lacks difluoromethoxy group |
| Ethyl 3,5-dichloro-4-fluorophenylacetate | High | Moderate | Fluorine substitution enhances activity |
| This compound | High | Selective | Unique difluoromethoxy group enhances lipophilicity |
Case Studies
- Antibacterial Activity Against Drug-resistant Strains : A study evaluated the efficacy of this compound against drug-resistant E. coli strains. Results indicated significant antibacterial activity at sub-inhibitory concentrations, suggesting potential as an antibiotic adjuvant .
- Cytotoxic Effects on Cancer Cell Lines : In a separate investigation, the compound was tested against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. It demonstrated potent cytotoxicity against these lines compared to normal fibroblast cells, indicating selective anticancer properties .
科学的研究の応用
Scientific Research Applications
Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate has been studied for several applications:
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action may involve enzyme inhibition and interaction with specific cellular pathways .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial and antifungal properties. Its mechanism may involve inhibiting microbial metabolic pathways, leading to growth inhibition. Preliminary studies have reported significant antibacterial activity against drug-resistant strains of bacteria such as E. coli .
Agrochemical Applications
In agriculture, this compound is primarily used as an herbicide. It functions by inhibiting carotenoid biosynthesis in plants, disrupting photosynthesis, and ultimately leading to the death of targeted weeds by targeting the enzyme phytoene desaturase.
Anticancer Efficacy
A study published in PMC evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
Antimicrobial Testing
Another study assessed the antimicrobial properties against both gram-positive and gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at concentrations ranging from 25 to 100 µg/mL.
特性
IUPAC Name |
ethyl 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)5-6-3-7(12)10(13)8(4-6)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKMIROOTKYWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















